Protodeboronation Stability: 4-Pyridyl vs 2-Pyridyl Boronic Acids
A comprehensive kinetic study of 18 heteroaromatic boronic acids established that 3- and 4-pyridyl boronic acids undergo exceedingly slow protodeboronation (t₀.₅ > 1 week, pH 12, 70 °C), whereas 2-pyridyl boronic acids undergo rapid degradation (t₀.₅ ≈ 25–50 sec, pH 7, 70 °C) via fragmentation of zwitterionic intermediates [1]. The target compound, bearing the boronic acid at the 4-position, falls within the kinetically stable class, conferring a >12,000-fold longer half-life compared to isomeric 2-pyridyl boronic acids under comparable conditions.
| Evidence Dimension | Protodeboronation half-life (t₀.₅) |
|---|---|
| Target Compound Data | t₀.₅ > 1 week (at pH 12, 70 °C) [Class-level: 4-pyridyl boronic acids] |
| Comparator Or Baseline | 2-Pyridyl boronic acids: t₀.₅ ≈ 25–50 sec (at pH 7, 70 °C) |
| Quantified Difference | >12,000-fold longer half-life (calculated: >604,800 sec vs. 25–50 sec) |
| Conditions | Aqueous-organic media; pH-rate profiles determined by NMR; values reported at 70 °C |
Why This Matters
Superior resistance to protodeboronation reduces nucleophile loss during Suzuki-Miyaura coupling, enabling more consistent yields and reducing the need for excess boronic acid equivalents in reaction optimization.
- [1] Cox, P. A.; Leach, A. G.; Campbell, A. D.; Lloyd-Jones, G. C. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH–Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 2016, 138, 9145–9157. View Source
